molecular formula C15H11N3S2 B11515362 (2E)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

(2E)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B11515362
M. Wt: 297.4 g/mol
InChI Key: IXKFWJNFTKCSQK-DHZHZOJOSA-N
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Description

(2E)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a combination of pyrrole, thiophene, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the synthesis of the individual ring systems (pyrrole, thiophene, and thiazole) followed by their subsequent coupling through various organic reactions such as condensation and cyclization. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles depending on the specific reaction being carried out. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.

Scientific Research Applications

(2E)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Disilane-bridged architectures: Compounds with unique electronic properties due to their Si-Si bonds.

    Ethyl 3-(furan-2-yl)propionate: Another compound with a similar structural motif.

Uniqueness

What sets (2E)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile apart is its combination of pyrrole, thiophene, and thiazole rings, which confer unique electronic and structural properties. This makes it particularly valuable for applications requiring specific electronic characteristics or structural features.

Properties

Molecular Formula

C15H11N3S2

Molecular Weight

297.4 g/mol

IUPAC Name

(E)-3-(1-methylpyrrol-2-yl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C15H11N3S2/c1-18-6-2-4-12(18)8-11(9-16)15-17-13(10-20-15)14-5-3-7-19-14/h2-8,10H,1H3/b11-8+

InChI Key

IXKFWJNFTKCSQK-DHZHZOJOSA-N

Isomeric SMILES

CN1C=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3

Canonical SMILES

CN1C=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=CS3

Origin of Product

United States

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